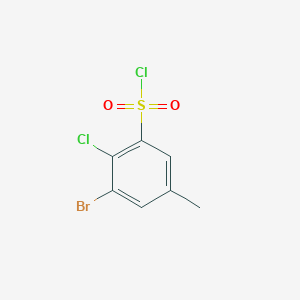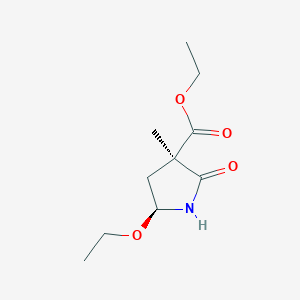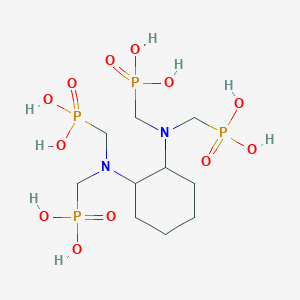
((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid is a chemical compound with the molecular formula C6H20N2O12P4. It is known for its strong chelating properties and is used in various industrial and scientific applications. The compound is a white crystalline solid and is highly soluble in water.
準備方法
Synthetic Routes and Reaction Conditions
There are several methods to synthesize ((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid:
Formaldehyde and Ethylenediamine Route: This method involves the nucleophilic addition of formaldehyde to ethylenediamine, forming hydroxymethylamine. This intermediate is then esterified with the hydrolysis product of phosphorus trichloride (PCl3).
Ethylenediamine and Phosphorus Trichloride Route: Ethylenediamine is reacted with phosphorus trichloride under controlled temperature conditions (40-60°C), followed by the addition of formaldehyde solution.
Industrial Production Methods
The industrial production of this compound typically follows the second synthetic route due to its higher yield and purity. The process involves:
- Dissolving ethylenediamine in water.
- Adding phosphorus trichloride under cooling.
- Gradually adding formaldehyde solution while maintaining the temperature.
- Heating the mixture to complete the reaction.
- Neutralizing the reaction mixture with sodium phosphate to adjust the pH .
化学反応の分析
Types of Reactions
((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, making it an effective chelating agent.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of phosphonic acid derivatives.
Common Reagents and Conditions
Chelation: Typically involves metal ions such as Cu²⁺, Fe³⁺, and Ca²⁺ in aqueous solutions.
Hydrolysis: Conducted in the presence of strong acids or bases at elevated temperatures.
Major Products
Chelation: Metal-phosphonate complexes.
Hydrolysis: Phosphonic acid derivatives and amines.
科学的研究の応用
((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in radiopharmaceuticals for diagnostic imaging and treatment.
作用機序
The mechanism of action of ((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid involves its ability to chelate metal ions. The compound binds to metal ions through its phosphonic acid groups, forming stable complexes. This chelation process can inhibit the formation of metal ion precipitates and prevent scale formation in industrial systems .
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar applications but lower chelation strength compared to ((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with higher chelation strength than EDTA but still lower than this compound.
Uniqueness
This compound is unique due to its exceptionally high chelation strength, making it more effective in applications requiring strong metal ion binding .
特性
CAS番号 |
28698-30-8 |
|---|---|
分子式 |
C10H26N2O12P4 |
分子量 |
490.21 g/mol |
IUPAC名 |
[[2-[bis(phosphonomethyl)amino]cyclohexyl]-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H26N2O12P4/c13-25(14,15)5-11(6-26(16,17)18)9-3-1-2-4-10(9)12(7-27(19,20)21)8-28(22,23)24/h9-10H,1-8H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) |
InChIキー |
ULGNICUDPHHGGF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)N(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



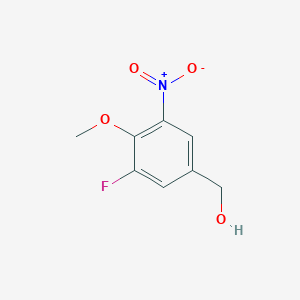
![6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15204087.png)
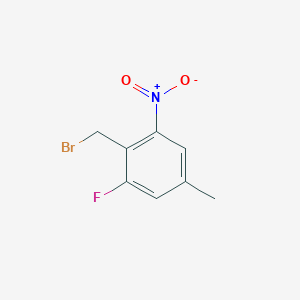

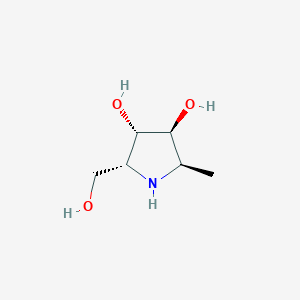

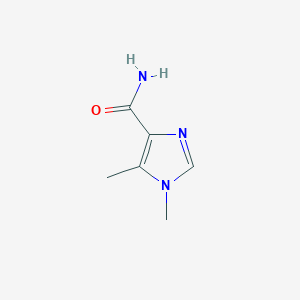
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15204119.png)
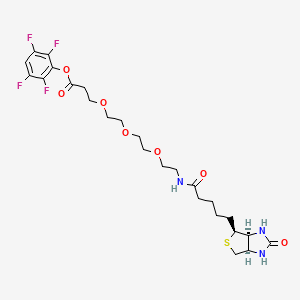
![13-methoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B15204132.png)
